N-Methyl-N-(5-methylfuran-2-YL)heptanamide
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Overview
Description
N-Methyl-N-(5-methylfuran-2-YL)heptanamide is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its unique structure, which includes a furan ring substituted with a methyl group and an amide linkage to a heptane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(5-methylfuran-2-YL)heptanamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Methylation: The furan ring is then methylated at the 5-position using methyl iodide in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the methylated furan with heptanoyl chloride in the presence of a base like triethylamine to form the amide linkage.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as silica-supported cobalt nanoparticles can be used to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(5-methylfuran-2-YL)heptanamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated furans.
Scientific Research Applications
N-Methyl-N-(5-methylfuran-2-YL)heptanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N-(5-methylfuran-2-YL)heptanamide involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic amino acids in proteins, while the amide linkage can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(5-methylfuran-2-yl)methyl]cyclopropanamine
- N-Furan-2-ylmethyl-2-methyl-benzamide
- 2,5-Dimethyl-furan-3-carboxylic acid (5-methyl-furan-2-ylmethylene)-hydrazide
Uniqueness
N-Methyl-N-(5-methylfuran-2-YL)heptanamide is unique due to its specific substitution pattern and the presence of a heptane chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62187-57-9 |
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Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
N-methyl-N-(5-methylfuran-2-yl)heptanamide |
InChI |
InChI=1S/C13H21NO2/c1-4-5-6-7-8-12(15)14(3)13-10-9-11(2)16-13/h9-10H,4-8H2,1-3H3 |
InChI Key |
HWHBYHCLPJRBOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)N(C)C1=CC=C(O1)C |
Origin of Product |
United States |
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